2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a sulfanyl (-S-) group and an acetamide moiety. Key structural features include:
- Triazole substituents: A 4-tert-butylphenyl group at position 5 and a 4-methoxyphenyl group at position 4 of the triazole ring. The tert-butyl group confers steric bulk, while the methoxy group provides electron-donating effects.
Its molecular formula is C₂₇H₂₆FN₅O₂S, with an average molecular mass of 503.59 g/mol. The compound’s structure has likely been resolved using crystallographic tools such as SHELX software, a standard for small-molecule refinement .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S/c1-27(2,3)19-11-9-18(10-12-19)25-30-31-26(32(25)20-13-15-21(34-4)16-14-20)35-17-24(33)29-23-8-6-5-7-22(23)28/h5-16H,17H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDEJFHXBKQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.
Attachment of the Phenyl Groups: The tert-butylphenyl and methoxyphenyl groups are attached through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with 2-fluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl groups, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under conditions like reflux, microwave irradiation, or photochemical activation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Inferred Bioactivity
Bioactivity Insights from Analogues
- Antimicrobial Activity: Sulfonamide and sulfanyl derivatives, such as 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, exhibit notable antimicrobial properties due to sulfonamide’s ability to inhibit dihydropteroate synthase . The target compound’s sulfanyl group may similarly disrupt microbial enzyme systems.
- Anti-Inflammatory Potential: Acetamides with triazole cores, like those tested against diclofenac sodium in anti-exudative assays, show dose-dependent activity . The tert-butyl and methoxy groups in the target compound may enhance anti-inflammatory effects by modulating COX-2 inhibition.
- Antiviral Activity : Triazole-Schiff base derivatives (e.g., ) inhibit viral replication, suggesting the triazole core’s role in interacting with viral proteases or polymerases.
Physicochemical and Structural Properties
- Solubility : Methoxy and fluorine substituents improve aqueous solubility compared to chloro or tert-butyl groups .
- Crystallography : Analogues like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit planar triazole rings with bond lengths (C–S: ~1.76 Å, C–N: ~1.32 Å) conducive to stable molecular packing .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C29H28F3N5O2S
- Molecular Weight: 567.63 g/mol
- InChIKey: AKFRDHMCTIWDAR-ATZGPIRCSA-N
- LogP (octanol-water partition coefficient): 6.5 (indicating high lipophilicity)
Synthesis
The synthesis of this compound involves the reaction of appropriate triazole derivatives with N-(2-fluorophenyl)acetamide under specific conditions to yield the target compound. The detailed synthetic route can be explored in specialized chemical literature.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibited significant activity against various bacterial strains.
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The triazole moiety is known for its anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A study evaluated a series of triazole derivatives and found that they inhibited the growth of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| HeLa | 7.0 |
This suggests that the compound could potentially serve as a lead structure for developing new anticancer therapies .
Enzyme Inhibition
Triazole compounds are also noted for their ability to inhibit various enzymes. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.42 |
| Butyrylcholinesterase | 157.31 |
These findings indicate that the compound may have potential applications in neuropharmacology .
Case Studies
- Study on Antimicrobial Properties : A recent publication highlighted the efficacy of triazole derivatives against multidrug-resistant strains of bacteria, emphasizing the need for new agents in combating antibiotic resistance .
- Anticancer Activity Evaluation : Another study assessed a series of triazole compounds for their cytotoxic effects on various cancer cell lines, demonstrating promising results for further investigation into their mechanisms of action .
- Neuroprotective Effects : Research has also explored the neuroprotective effects of similar compounds in animal models, showing potential benefits in cognitive function preservation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
